molecular formula C10H11NO2 B14775129 Methyl 3-methyl-5-vinylpicolinate CAS No. 1360952-36-8

Methyl 3-methyl-5-vinylpicolinate

Cat. No.: B14775129
CAS No.: 1360952-36-8
M. Wt: 177.20 g/mol
InChI Key: PNYLQKFZBXJSCK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-vinylpicolinate is a pyridine-derived methyl ester featuring a methyl group at position 3 and a vinyl group at position 5. The vinyl group may enable polymerization or serve as a reactive site for further functionalization, while the methyl ester moiety enhances solubility and stability in organic reactions .

Properties

CAS No.

1360952-36-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 5-ethenyl-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3

InChI Key

PNYLQKFZBXJSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.

    Reduction: 3-methyl-5-vinylpicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the substituent used.

Scientific Research Applications

Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 3-methyl-5-vinylpicolinate and its structural analogs, focusing on substituent effects, physical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Methyl Picolinate Derivatives
Compound Name Substituents (Positions 3 & 5) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound* Methyl, Vinyl C9H9NO2† 179.18† Hypothesized: Polymerization, organic synthesis
Methyl 3-fluoro-5-hydroxypicolinate Fluoro, Hydroxyl C8H6FNO3 183.14 Intermediate in drug synthesis
Methyl 3-chloro-5-formylpicolinate Chloro, Formyl C8H6ClNO3 215.59 High reactivity for derivatization
Methyl 3-fluoro-5-(trifluoromethyl)picolinate Fluoro, Trifluoromethyl C8H5F4NO2 223.12 Predicted pKa: -3.20; high thermal stability
Methyl 3-amino-5-methylpicolinate Amino, Methyl C8H10N2O2 166.18 Hydrogen bonding potential; API intermediate
Methyl 5-bromo-3-methoxypicolinate Methoxy, Bromo C8H8BrNO3 260.06 Electron-donating methoxy enhances ring stability

*Hypothetical data inferred from analogs; †Calculated based on structural analogs.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs):

    • Fluoro (e.g., ) and chloro () substituents increase acidity and electrophilicity, making these compounds more reactive in nucleophilic substitutions. The trifluoromethyl group in further enhances lipophilicity and metabolic stability .
    • Formyl groups () are highly reactive, enabling cross-coupling or condensation reactions.
  • Electron-Donating Groups (EDGs): Methyl and methoxy groups () stabilize the pyridine ring via resonance, reducing susceptibility to electrophilic attack. The amino group () introduces hydrogen-bonding capacity, improving solubility in polar solvents .
  • Vinyl Group (Hypothetical):

    • The conjugated double bond in the vinyl group may facilitate Diels-Alder reactions or polymerization, distinguishing this compound from halogenated analogs.

Physical Properties

Table 2: Predicted Physical Properties of Selected Analogs
Compound Name Boiling Point (°C) Density (g/cm³) pKa
Methyl 3-fluoro-5-(trifluoromethyl)picolinate 241.8±40.0 1.409±0.06 -3.20±0.10
Methyl 3-chloro-5-formylpicolinate Not reported Not reported ~1-2 (est.)
Methyl 3-amino-5-methylpicolinate Not reported Not reported ~4-5 (est.)
  • The trifluoromethyl analog () exhibits a high predicted boiling point (241.8°C), likely due to strong intermolecular interactions from fluorine atoms.
  • The vinyl-substituted compound may have a lower boiling point than bulkier analogs, given its linear structure and reduced molecular weight.

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